molecular formula C7H5ClN2O3 B017836 2-Chloro-6-nitrobenzamide CAS No. 107485-64-3

2-Chloro-6-nitrobenzamide

Cat. No. B017836
CAS RN: 107485-64-3
M. Wt: 200.58 g/mol
InChI Key: WPVXBESIHVJEOI-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzamide is a compound with the molecular formula C7H5ClN2O3 . It has a molecular weight of 200.58 g/mol . The IUPAC name for this compound is 2-chloro-6-nitrobenzamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-6-nitrobenzamide is 1S/C7H5ClN2O3/c8-4-2-1-3-5 (10 (12)13)6 (4)7 (9)11/h1-3H, (H2,9,11) . The canonical SMILES structure is C1=CC (=C (C (=C1)Cl)C (=O)N) [N+] (=O) [O-] .


Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzamide has a molecular weight of 200.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 199.9988697 g/mol . The topological polar surface area is 88.9 Ų . The heavy atom count is 13 .

Scientific Research Applications

Synthesis of Benzamides

“2-Chloro-6-nitrobenzamide” can be used in the synthesis of benzamides . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method has several advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

Pharmaceutical Applications

Benzamides, which can be synthesized using “2-Chloro-6-nitrobenzamide”, are widely used in the pharmaceutical industry . They are found in the structures of potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Industrial Applications

Benzamides are also widely used in industries such as paper, plastic and rubber . They are used as an intermediate product in the synthesis of therapeutic agents .

Agricultural Applications

Amide compounds, which include benzamides, are also used in agricultural areas .

Antiplatelet Activity

Amide derivatives, including benzamides, also show antiplatelet activity .

Synthesis of Novel Benzamide Derivatives

“2-Chloro-6-nitrobenzamide” can also be used in the synthesis of novel benzamide derivatives . These derivatives can have various applications in different fields of science and technology .

Safety and Hazards

2-Chloro-6-nitrobenzamide may cause skin and eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar nitrobenzamide derivatives can interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the upregulation of the hnp gene cluster, leading to the production of enzymes that catalyze the degradation of the compound .

Pharmacokinetics

Its molecular weight of 20058 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar nitrobenzamide derivatives have been shown to have antidiabetic effects, inhibiting α-glucosidase and α-amylase enzymes . This suggests that 2-Chloro-6-nitrobenzamide may also have potential therapeutic effects.

properties

IUPAC Name

2-chloro-6-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVXBESIHVJEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148060
Record name Benzamide, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzamide

CAS RN

107485-64-3
Record name Benzamide, 2-chloro-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107485643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-chloro-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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